molecular formula C19H20FN3S B2862342 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 683779-94-4

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2862342
CAS No.: 683779-94-4
M. Wt: 341.45
InChI Key: YCEXYVZBQYSOEN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a fluorophenyl group and a methylpiperidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine stands out due to its unique combination of a thienopyrimidine core with a fluorophenyl and a methylpiperidinyl group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3S/c1-12-7-9-23(10-8-12)18-17-16(14-3-5-15(20)6-4-14)13(2)24-19(17)22-11-21-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXYVZBQYSOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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